![molecular formula C9H12ClN3O B2703745 1-(6-Chloropyridazin-3-yl)piperidin-4-ol CAS No. 89937-26-8](/img/structure/B2703745.png)
1-(6-Chloropyridazin-3-yl)piperidin-4-ol
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Overview
Description
“1-(6-Chloropyridazin-3-yl)piperidin-4-ol” is a chemical compound with the empirical formula C9H12ClN3O . It is a pharmaceutical intermediate and a heterocyclic compound . It is a versatile material used in scientific research, particularly in drug discovery and the synthesis of novel compounds.
Molecular Structure Analysis
The molecular weight of “1-(6-Chloropyridazin-3-yl)piperidin-4-ol” is 213.66 . The SMILES string representation of its structure isOC1CCN(CC1)c2ccc(Cl)nn2
. This representation can be used to visualize the molecule’s structure using appropriate software. Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3 and a boiling point of 453.3±45.0 °C at 760 mmHg . The flash point is 228.0±28.7 °C . The compound is a solid at room temperature .Scientific Research Applications
Enzyme Inhibition Studies
This compound has been investigated for its inhibitory effects on specific enzymes. For instance:
- Adenosine Deaminase (ADA) : Pentostatin, an ADA inhibitor, increases intracellular dATP levels by blocking DNA synthesis and selectively depleting CD26+ lymphocytes . Researchers study the interaction of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol with ADA and related enzymes.
Materials Science and Organic Synthesis
The compound’s unique structure makes it valuable in materials science. Researchers incorporate it into polymerization reactions, supramolecular assemblies, or functional materials. Additionally, it participates in organic synthesis, contributing to the construction of complex molecules.
Safety and Hazards
properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-1-2-9(12-11-8)13-5-3-7(14)4-6-13/h1-2,7,14H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVIZUPSUNWREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901009068 |
Source
|
Record name | 1-(6-Chloropyridazin-3-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901009068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridazin-3-yl)piperidin-4-ol | |
CAS RN |
89937-26-8 |
Source
|
Record name | 1-(6-Chloropyridazin-3-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901009068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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